N-(2-fluorophenyl)-2-phenylbutanamide
Description
N-(2-fluorophenyl)-2-phenylbutanamide is an organic compound characterized by a butanamide backbone substituted with a phenyl group at the second carbon and an ortho-fluorophenyl group attached to the nitrogen atom. This compound’s structural features are critical for its physicochemical properties, such as lipophilicity, hydrogen-bonding capacity, and metabolic stability, which are relevant in pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C16H16FNO |
|---|---|
Molecular Weight |
257.3 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C16H16FNO/c1-2-13(12-8-4-3-5-9-12)16(19)18-15-11-7-6-10-14(15)17/h3-11,13H,2H2,1H3,(H,18,19) |
InChI Key |
FJWQHGODSDPQQT-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2F |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-fluorophenyl)-2-phenylbutanamide with analogous amide derivatives, focusing on structural variations, substituent effects, and inferred properties.
Substituted Butanamides
(2S)-2-amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide (V6R)
- Structure: Features a stereogenic center (S-configuration) at the second carbon, an amino group, and a methylated benzyl group with a 2-fluorophenyl moiety .
- Methylation of the benzyl nitrogen may reduce steric hindrance and alter metabolic stability.
2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide
- Structure : Contains a nitro group at the para position and a methyl group at the ortho position on the phenyl ring, with an ethyl substituent on the butanamide chain .
- Key Differences :
- The nitro group is strongly electron-withdrawing, which may enhance electrophilicity and reactivity.
- Ethyl substituent vs. phenyl group at the second carbon reduces aromatic interactions.
Acetamide Derivatives
2-Chloro-N-(4-fluorophenyl)acetamide
- Structure : Shorter acetamide chain with a para-fluorophenyl group and a chlorine substituent at the second carbon .
- Key Differences: Acetamide chain (C2) vs. Para-fluorine vs. ortho-fluorine alters steric and electronic effects on the aromatic ring.
- Inferred Properties : Lower metabolic stability due to the shorter chain and para-fluorine orientation.
N-cyclohexyl-2-(4-fluorophenyl)acetamide
Piperidine-Based Amides (Fentanyl Analogs)
N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide
- Structure : Piperidine core with dual fluorophenyl groups and a propionamide chain .
- Key Differences :
- Piperidine ring introduces basicity and conformational flexibility.
- Propionamide (C3) vs. butanamide (C4) chain affects pharmacokinetics.
- Inferred Properties : Enhanced blood-brain barrier penetration due to the piperidine moiety.
Preparation Methods
Reaction Mechanism and Reagent Selection
The HATU-mediated coupling method is a widely used approach for amide bond formation due to its high efficiency under mild conditions. In this protocol, 2-phenylbutanoic acid is activated by HATU in the presence of DIPEA (N,N-diisopropylethylamine), forming an active ester intermediate. This intermediate reacts with 2-fluoroaniline to yield N-(2-fluorophenyl)-2-phenylbutanamide.
Key Steps:
-
Activation: HATU reacts with the carboxylic acid group of 2-phenylbutanoic acid in DMF (dimethylformamide), generating an O-acylisourea intermediate.
-
Nucleophilic Attack: 2-Fluoroaniline acts as a nucleophile, displacing the activated leaving group to form the amide bond.
-
Workup: The reaction mixture is diluted with water, extracted with ethyl acetate, and purified via reverse-phase HPLC to isolate the product.
Optimization Considerations:
-
Solvent Choice: DMF is preferred for its ability to solubilize both reagents and intermediates.
-
Stoichiometry: Equimolar ratios of acid, HATU, and amine ensure minimal side reactions.
-
Yield: Reported yields for analogous compounds range from 57% to 65%, depending on purification methods.
Carbodiimide-Based Coupling Using EDC/HOBt
Reaction Conditions and Workflow
An alternative method employs EDC and HOBt to activate 2-phenylbutanoic acid. This approach is cost-effective and suitable for large-scale synthesis.
Procedure Overview:
-
Activation: 2-Phenylbutanoic acid is mixed with EDC and HOBt in acetonitrile, forming an active ester.
-
Amidation: 2-Fluoroaniline is added, and the reaction proceeds at room temperature for 24 hours.
-
Purification: The product is extracted into ethyl acetate, washed with sodium bicarbonate and brine, and dried over anhydrous sodium sulfate.
Advantages:
-
Cost Efficiency: EDC/HOBt is less expensive than HATU.
-
Scalability: The method avoids chromatographic purification, making it industrially viable.
Limitations:
-
Side Reactions: Competitive formation of N-acylurea byproducts may occur if HOBt is omitted.
-
Yield Variability: Yields for similar compounds under these conditions average 65%.
Comparative Analysis of Synthetic Routes
Efficiency and Practical Considerations
| Parameter | HATU/DIPEA Method | EDC/HOBt Method |
|---|---|---|
| Reaction Time | 12–24 hours | 24 hours |
| Yield | 57–65% | 60–65% |
| Cost | High | Moderate |
| Purification | HPLC required | Extraction/evaporation |
| Scalability | Limited by HPLC | High |
Key Findings:
-
HATU Superiority: Provides higher activation efficiency, reducing reaction times for sensitive substrates.
-
EDC/HOBt Utility: Preferred for industrial applications due to lower reagent costs and simpler workup.
Synthesis of Starting Materials
2-Phenylbutanoic Acid Preparation
While commercially available, 2-phenylbutanoic acid can be synthesized via:
2-Fluoroaniline Sourcing
2-Fluoroaniline (CAS 348-54-9) is readily available from chemical suppliers.
Industrial Production and Optimization
Large-Scale Process Design
Industrial synthesis prioritizes:
Purity and Quality Control
-
Analytical Methods: HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) ensure >95% purity.
-
Impurity Profiling: Identifies byproducts such as unreacted acid or dimerization products.
Emerging Methodologies and Innovations
Q & A
Basic: What synthetic strategies optimize the yield and purity of N-(2-fluorophenyl)-2-phenylbutanamide?
Methodological Answer:
- Multi-step synthesis : Adapt protocols from structurally analogous compounds, such as amide coupling reactions under controlled conditions. For example, highlights multi-step pathways involving sulfonamide derivatives, where temperature (e.g., 0–5°C for sensitive intermediates), solvent polarity (e.g., DMF for amidation), and catalysts (e.g., HATU or DCC for carboxyl activation) are critical .
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (as in for 3-oxo-2-phenylbutanamide) .
- Yield optimization : Employ stoichiometric adjustments (e.g., 1.2 equivalents of 2-fluoroaniline) and inert atmospheres to minimize side reactions .
Basic: Which analytical techniques are most robust for structural elucidation of this compound?
Methodological Answer:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL ( ) for absolute configuration determination. Note that SHELX suites are preferred for small-molecule refinement due to their robustness in handling twinned data .
Basic: How can solubility and stability challenges be addressed in pharmacological assays?
Methodological Answer:
- Solubility : Test co-solvents (e.g., DMSO/PBS mixtures) or lipid-based formulations, as demonstrated for structurally complex sulfonamides () .
- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure. Use HPLC-UV to monitor degradation products (similar to ’s forensic analysis) .
Advanced: How to design structure-activity relationship (SAR) studies focusing on the fluorophenyl moiety?
Methodological Answer:
- Analog synthesis : Replace the 2-fluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups (e.g., nitro) to assess electronic effects on bioactivity (inspired by ’s trifluoroethyl side-chain modifications) .
- Biological testing : Use enzyme inhibition assays (e.g., kinase profiling as in ) to quantify potency shifts. Pair with computational docking (AutoDock Vina) to correlate activity with binding affinity .
Advanced: What computational approaches predict target interactions for this compound?
Methodological Answer:
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model ligand-receptor interactions over 100-ns trajectories. Validate with experimental IC values (e.g., ’s Akt kinase inhibition data) .
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (amide carbonyl) and hydrophobic regions (phenyl rings) using Schrödinger’s Phase .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity, cell viability assays (MTT), and transcriptomics (RNA-seq) to confirm mechanism (e.g., ’s multi-modal validation of sulfonamide bioactivity) .
- Data normalization : Account for batch effects (e.g., cell passage number, solvent lot variations) using Z-score normalization .
Advanced: What strategies enhance enantiomeric purity during synthesis?
Methodological Answer:
- Chiral catalysts : Use (R)- or (S)-BINOL-derived catalysts for asymmetric amidation (e.g., ’s use of chiral cyclohexylamine intermediates) .
- Chiral HPLC : Separate enantiomers using a Chiralpak IG column and hexane/isopropanol (90:10) to achieve >99% ee .
Advanced: How to optimize crystallization conditions for X-ray studies?
Methodological Answer:
- High-throughput screening : Use 96-well plates with varying solvent combinations (e.g., ethanol/water, acetonitrile/dichloromethane) and additives (n-dodecyl-β-D-maltoside) to nucleate crystals. SHELXD ( ) is recommended for phase determination in low-symmetry space groups .
- Cryoprotection : Flash-cool crystals in liquid N with 20% glycerol to mitigate ice formation .
Advanced: How to evaluate metabolic stability in vitro?
Methodological Answer:
- Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH, followed by LC-MS/MS to quantify parent compound depletion (as in ’s forensic protocols) .
- Radiolabeling : Synthesize -labeled analogs to track metabolic pathways via scintillation counting .
Advanced: What methodologies elucidate degradation pathways under stressed conditions?
Methodological Answer:
- Forced degradation : Expose to UV light (254 nm), HO (3%), and heat (80°C). Identify degradants via UPLC-QTOF-MS and propose pathways using MassLynx software (similar to ’s amphetamine precursor analysis) .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
